N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c1-17-2-6-21(7-3-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-8-4-20(28)5-9-22/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGOJJTEAEXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)F)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in oncology and other therapeutic areas.
The compound has the following chemical properties:
- Molecular Formula : C27H24FN3O4
- Molecular Weight : 473.5 g/mol
- CAS Number : 894552-70-6
| Property | Value |
|---|---|
| Molecular Formula | C27H24FN3O4 |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 894552-70-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinoline core is known for its DNA intercalation properties, which may lead to inhibition of DNA replication and transcription processes. This mechanism is critical in the context of cancer therapy where targeting rapidly dividing cells is essential.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. In vitro assays demonstrated significant inhibition of tumor cell proliferation. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
Case Studies
- Study on HepG2 Cells : In a study assessing the effects on HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM. This was comparable to existing treatments such as SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 µM .
- Apoptosis Induction : Further investigations revealed that the compound promotes apoptosis and induces G2/M phase cell cycle arrest in cancer cells. This suggests that it may serve as a dual-action agent by not only inhibiting proliferation but also triggering programmed cell death.
Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Mechanism of Action |
|---|---|---|---|
| N-(4-fluorophenyl)-... | 1.30 | HDAC3 | Inhibition of histone deacetylation |
| SAHA | 17.25 | HDAC | Inhibition of histone deacetylation |
| FNA | 0.65 | HDAC3 | Selective inhibition |
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The nature of the aryl group on the acetamide nitrogen significantly impacts physicochemical and biological properties.
*Estimated based on molecular formula (C28H25FN3O4).
†Calculated from molecular formula (C30H27N3O6).
Key Observations :
Modifications on the [1,4]Dioxinoquinolin Core
Variations in the quinolin-dioxane scaffold influence bioactivity and receptor binding.
Key Observations :
- The 8-[(4-methylphenyl)amino]methyl group in the target compound may enhance target specificity compared to simple phenylamino or benzoyl groups .
Analytical Methods :
Inferred Pharmacological Profiles
While direct activity data for the target compound is unavailable, structural analogs provide clues:
- Anti-inflammatory Potential: Compounds with 7-oxo groups (e.g., coumarins in ) show superior activity to ibuprofen .
- Analgesic Activity : Thiazole-acetamide hybrids () exhibit moderate to high pain relief, suggesting the target compound may share this trait .
- EP4 Receptor Antagonism: Quinolin-dioxane derivatives (e.g., MF498 in ) inhibit joint inflammation, highlighting the scaffold’s therapeutic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
